Structural Differentiation from Lead TZB Compound HA15
The compound is structurally differentiated from the class-leading TZB compound HA15. While HA15 features an unsubstituted benzamide linked to a thiazole, this compound incorporates a 5-acetyl-4-methyl substitution on the thiazole ring and a 4-methoxybenzenesulfonamido group at the ortho position of the benzamide [1]. In the TZB class, moving from the parental structure to analog 1b yielded a ten-fold increase in potency [1], confirming that such structural variations are functionally consequential. However, no direct head-to-head biological comparison between this specific compound and HA15 has been published.
| Evidence Dimension | Chemical Structure (Pharmacophore Variation) |
|---|---|
| Target Compound Data | 5-acetyl-4-methylthiazole + 2-(4-methoxybenzenesulfonamido)benzamide |
| Comparator Or Baseline | HA15: unsubstituted benzamide-thiazole core with dansyl sulfonamide group |
| Quantified Difference | Structural deviation confirmed by computational comparison; biological consequence undefined |
| Conditions | Structural analysis based on published chemical structures |
Why This Matters
This structural deviation places the compound in an unexplored region of TZB chemical space, making it a valuable tool for SAR expansion but preventing assumption of HA15-like potency.
- [1] Rocchi S, et al. Targeting BIP to induce Endoplasmic Reticulum stress and cancer cell death. Oncoscience. 2016;3(11-12):306-307. doi:10.18632/oncoscience.330. View Source
